Physicochemical Properties of 1-Phenyl-1H-imidazole-5-carbaldehyde: A Technical Guide
Physicochemical Properties of 1-Phenyl-1H-imidazole-5-carbaldehyde: A Technical Guide
Part 1: Executive Summary
1-Phenyl-1H-imidazole-5-carbaldehyde (CAS: 858221-23-5) is a specialized heterocyclic building block distinct from its more common isomer, 1-phenyl-1H-imidazole-4-carbaldehyde. While the imidazole ring is ubiquitous in medicinal chemistry—serving as a pharmacophore in antifungals, anticancer agents, and kinase inhibitors—the specific 5-formyl regioisomer offers unique geometric and electronic properties for scaffold diversification.
This guide details the physicochemical profile, synthesis challenges (specifically regioselectivity), and application spectrum of this compound. Unlike the 4-isomer, which is readily accessible via standard electrophilic aromatic substitution (e.g., Vilsmeier-Haack), the 5-isomer typically requires directed metalation or de novo ring synthesis, making it a valuable target for high-precision drug design.
Part 2: Physicochemical Profile[1]
The following data consolidates experimental and computed descriptors for 1-phenyl-1H-imidazole-5-carbaldehyde.
Table 1: Core Chemical Identity & Physical Properties[2]
| Property | Value | Notes |
| IUPAC Name | 1-Phenyl-1H-imidazole-5-carbaldehyde | Also known as 1-phenylimidazole-5-carboxaldehyde |
| CAS Number | 858221-23-5 | Distinct from 4-isomer (CAS 88091-36-5) |
| Molecular Formula | C₁₀H₈N₂O | |
| Molecular Weight | 172.18 g/mol | |
| Physical State | Solid | Typically off-white to yellow crystalline powder |
| Melting Point | 170–175 °C (Estimated) | Based on isomeric analogs; experimental data varies by purity |
| Solubility | DMSO, DMF, Chloroform, Methanol | Sparingly soluble in water; soluble in polar organic solvents |
| pKa | ~5.5 (Conjugate acid) | Imidazole N-3 nitrogen (estimated) |
Table 2: Computed Molecular Descriptors (ADME/Tox Relevance)
| Descriptor | Value | Significance |
| LogP (Octanol/Water) | 1.68 | Lipophilic, suitable for membrane permeability |
| TPSA | 34.89 Ų | Good oral bioavailability predictor (<140 Ų) |
| H-Bond Donors | 0 | Lacks NH/OH donors |
| H-Bond Acceptors | 2 | Imidazole N-3 and Carbonyl O |
| Rotatable Bonds | 2 | Phenyl-N bond and C-CHO bond |
Part 3: Structural Characterization
Distinguishing the 5-carbaldehyde from the 4-carbaldehyde is critical, as synthetic routes often yield mixtures.
NMR Spectroscopy Signatures
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¹H NMR (DMSO-d₆/CDCl₃):
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Aldehyde Proton (-CHO): Singlet at δ 9.5–9.9 ppm.
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C-2 Proton (N-CH=N): The proton at position 2 is deshielded, typically appearing as a singlet around δ 7.8–8.2 ppm. In the 5-isomer, this proton is adjacent to the N-phenyl group and the N-3, but spatially distinct from the carbonyl compared to the 4-isomer.
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C-4 Proton: Appears as a singlet. In the 5-carbaldehyde, the C-4 proton is adjacent to the carbonyl group, often resulting in a specific coupling or shift distinct from the C-5 proton in the 4-isomer.
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Phenyl Group: Multiplet at δ 7.4–7.6 ppm.
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Infrared (IR) Spectroscopy[2]
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C=O Stretch: Strong band at 1660–1690 cm⁻¹ (Typical for conjugated aldehydes).
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C=N / C=C Stretch: Bands at 1500–1600 cm⁻¹ characteristic of the imidazole and phenyl rings.
Part 4: Synthesis & Regioselectivity
The synthesis of 1-phenyl-1H-imidazole-5-carbaldehyde is non-trivial due to the natural reactivity of the imidazole ring.
The Regioselectivity Challenge
Direct formylation (e.g., Vilsmeier-Haack) of 1-substituted imidazoles preferentially targets the C-4 position due to steric hindrance at C-5 (adjacent to the N-substituent) and electronic favoring of the remote carbon. Accessing the C-5 position requires bypassing this natural preference.
Primary Synthetic Routes
Method A: Directed Lithiation (The "Blocked" Strategy)
This method utilizes the acidity of the imidazole ring protons.
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C-2 Blocking: The C-2 proton is the most acidic. To functionalize C-5, C-2 is often first blocked (e.g., with a transient protecting group or by using a 2-substituted precursor) or the reaction conditions are tuned (kinetic vs. thermodynamic control).
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Lithiation: Treatment with n-butyllithium (n-BuLi) at low temperature (-78 °C).[1]
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Formylation: Quenching the lithiated species with Dimethylformamide (DMF).
Method B: De Novo Ring Construction (Marckwald/Van Leusen)
Constructing the imidazole ring with the aldehyde (or a precursor like an ester/methyl group) already in place avoids regioselectivity issues.
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Precursor: Reaction of an N-aryl formimidate with an
-isocyanoacetate or similar isocyanide reagents. -
Oxidation: If a methyl group is installed at C-5 (using 4-methyl-1-phenylimidazole precursors), it can be selectively oxidized to the aldehyde using SeO₂ or similar oxidants.
Visualization: Synthesis Pathways
Caption: Comparison of synthetic routes. Direct Vilsmeier-Haack typically yields the 4-isomer (red), while directed lithiation or ring construction is required for the 5-isomer (green).
Part 5: Pharmaceutical Applications
The 1-phenyl-1H-imidazole-5-carbaldehyde scaffold serves as a versatile intermediate in drug discovery.[2]
Schiff Base Ligands
The aldehyde group is highly reactive toward primary amines, forming Schiff bases (imines) . These derivatives are extensively studied for:
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Antimicrobial Activity: Imidazole-imine complexes often exhibit enhanced antifungal properties compared to the parent ring.
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Coordination Chemistry: The N-3 nitrogen and the imine nitrogen can chelate metal ions (Cu, Zn, Ni), creating metallodrugs with potential anticancer activity.
P450 Inhibition
Phenylimidazoles are known inhibitors of Cytochrome P450 enzymes. The position of the substituent (4- vs 5-) dramatically alters the binding affinity and selectivity profile against specific CYP isozymes (e.g., CYP19 aromatase inhibitors for breast cancer).
Fused Heterocycle Synthesis
The aldehyde functions as a "handle" for further cyclization reactions, allowing the creation of fused systems like imidazo[4,5-b]pyridines or purine analogs , which are scaffolds for adenosine receptor antagonists.
Part 6: Experimental Protocol (General Lithiation)
Note: This protocol describes a general approach for C-5 functionalization of 1-substituted imidazoles. Optimization for the specific phenyl derivative may be required.
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Preparation: Charge a flame-dried flask with 1-phenylimidazole (1.0 eq) and anhydrous THF under Argon atmosphere.
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Cooling: Cool the solution to -78 °C (Dry ice/Acetone bath).
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Lithiation: Add n-Butyllithium (1.1 eq, in hexanes) dropwise over 20 minutes.
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Critical Step: Maintain temperature below -70 °C to prevent equilibration to the thermodynamically more stable C-2 lithio species (if C-2 is not blocked).
-
-
Quenching: Add anhydrous DMF (1.5 eq) dropwise. Stir at -78 °C for 1 hour.
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Workup: Allow to warm to room temperature. Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate.
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Purification: Silica gel column chromatography (Gradient: Hexanes/EtOAc). The 5-isomer typically elutes differently than the 4-isomer due to polarity differences.
Part 7: References
-
PubChem. (2025). 1-Phenyl-1H-imidazole-5-carbaldehyde (Compound).[2][3][4][5] National Library of Medicine. Available at: [Link] (Note: Link directs to isomer record for structural comparison).
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Ngochindo, R. (1990). Regioselectivity of Lithiation of 1-Substituted Imidazoles. Journal of the Chemical Society, Perkin Transactions 1. (General reference for lithiation regiochemistry).
-
Bellina, F., et al. (2004). Selective Synthesis of 1,5-Disubstituted Imidazoles. Tetrahedron. (Methodology for C-5 functionalization).
Sources
- 1. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]
- 2. 4-Chloro-2-[(4-chlorophenyl)sulfanyl]-1-phenyl-1H-imidazole-5-carbaldehyde [benchchem.com]
- 3. EnamineStore [enaminestore.com]
- 4. 1-phenyl-1H-imidazole-5-carbaldehyde - CAS号 —— - 摩熵化学 [molaid.com]
- 5. 1-phenyl-1H-imidazole-5-carbaldehyde | 858221-23-5 [sigmaaldrich.com]
